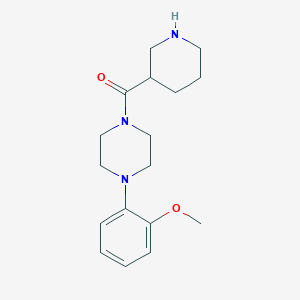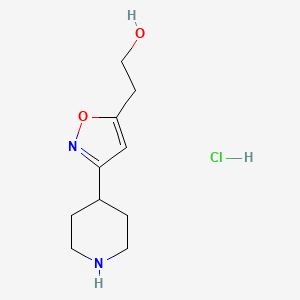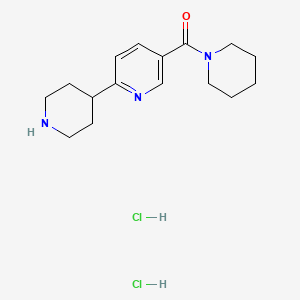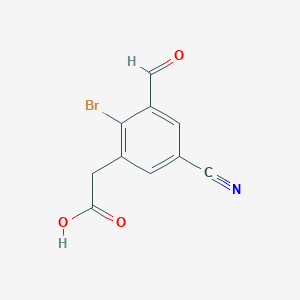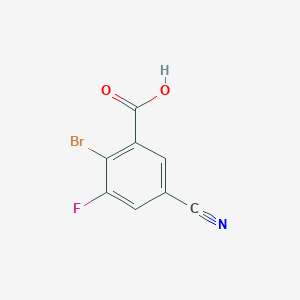
4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Übersicht
Beschreibung
“4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the molecular formula C10H13F3N4.2ClH . It has a molecular weight of 319.16 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically available in powder form . It has a molecular weight of 319.16 . .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
One application involves the microwave-assisted synthesis of piperidine-containing pyrimidine derivatives, highlighting their potential antibacterial activities. These compounds, including structures related to "4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride", were synthesized using a method that increases the efficiency of the reaction and were found to have significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Substituted Tricyclic Compounds
Another study focused on the synthesis and evaluation of the antimicrobial activity of substituted tricyclic compounds, including those derived from piperidine. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).
Practical Synthesis of Deoxycytidine Kinase Inhibitors
Research has also detailed a practical synthesis route for "4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride", emphasizing its role as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This showcases the compound's relevance in the pharmaceutical industry, particularly in the development of new cancer therapies (Zhang et al., 2009).
Synthesis and Self-Assembly of 2-Aminopyrimidinones
Another application involves the synthesis of 2-aminopyrimidinones and their self-assembly properties. This research points to the potential of "4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride" and related compounds in material science, particularly in the formation of structured materials with specific properties (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Discovery of GPR119 Agonists
A novel series of GPR119 agonists, designed for the treatment of type 2 diabetes, were synthesized, including derivatives of "4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride". These compounds showed promising pharmacological profiles, including enhanced GPR119 agonist activity and improved safety profiles (Kubo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Target of Action
The primary target of 4-Piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor, with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It interacts with its target by binding to the ATP-binding site of PKB, thereby preventing the phosphorylation and activation of PKB .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several downstream effects including cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has potential as an antitumor agent .
Eigenschaften
IUPAC Name |
4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6;;/h5-6,15H,1-4H2,(H2,14,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLWPINSAZWWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




